

Application Notes and Protocols for Recombinant T145 (TMEM145) Protein Expression and Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T145

Cat. No.: B1682861

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Transmembrane protein 145 (TMEM145), also known as **T145**, is a multi-pass membrane protein that is predicted to be involved in G protein-coupled receptor (GPCR) signaling pathways. Structurally, TMEM145 possesses a Golgi dynamics (GOLD) domain and a seven-transmembrane domain, characteristic of some GPCRs.[1] Due to its potential role in signal transduction, TMEM145 is a protein of interest for further biochemical and structural studies. This document provides a detailed protocol for the expression and purification of recombinant human TMEM145 protein for such research purposes. Given its nature as a transmembrane protein with complex folding and post-translational modification requirements, a mammalian expression system is recommended to ensure proper protein conformation and function.

Data Presentation

Table 1: Representative Quantitative Data for Recombinant TMEM145 Purification

Purification Step	Total Protein (mg)	TMEM145 Protein (mg)	Purity (%)	Yield (%)	Purification Fold
Cell Lysate	250	2.5	1.0	100	1
Solubilized Membrane Fraction	100	2.2	2.2	88	2.2
Ni-NTA Affinity Chromatography	5	1.8	36	72	36
Size Exclusion Chromatography	1.2	1.1	92	44	92

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and optimization.

Experimental Protocols

Gene Synthesis and Expression Vector Construction

The human TMEM145 gene (NCBI Gene ID: 284339) should be codon-optimized for expression in human embryonic kidney (HEK293) cells.[\[2\]](#)[\[3\]](#) A C-terminal 10x-Histidine tag (His-tag) and a Tobacco Etch Virus (TEV) protease cleavage site should be incorporated for affinity purification and tag removal, respectively. The synthesized gene is then cloned into a suitable mammalian expression vector, such as pcDNA3.1(+).

Expression in Mammalian Cells

2.1. Cell Culture and Transfection:

- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified

atmosphere with 5% CO₂.

- For expression, cells are transiently transfected with the TMEM145 expression vector using a suitable transfection reagent like polyethyleneimine (PEI).

2.2. Protein Expression:

- Following transfection, the cells are incubated for 48-72 hours to allow for protein expression.
- Expression levels can be monitored by harvesting a small aliquot of cells, performing western blotting using an anti-His-tag antibody.

Protein Purification

3.1. Cell Lysis and Membrane Preparation:

- Harvest cells by centrifugation.
- Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, with protease inhibitors).
- Lyse the cells using a Dounce homogenizer.
- Centrifuge the lysate at a low speed to remove nuclei and cell debris.
- Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

3.2. Solubilization of TMEM145:

- Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1% n-dodecyl-β-D-maltoside (DDM), with protease inhibitors).
- Incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.
- Clarify the solubilized fraction by ultracentrifugation to remove any insoluble material.

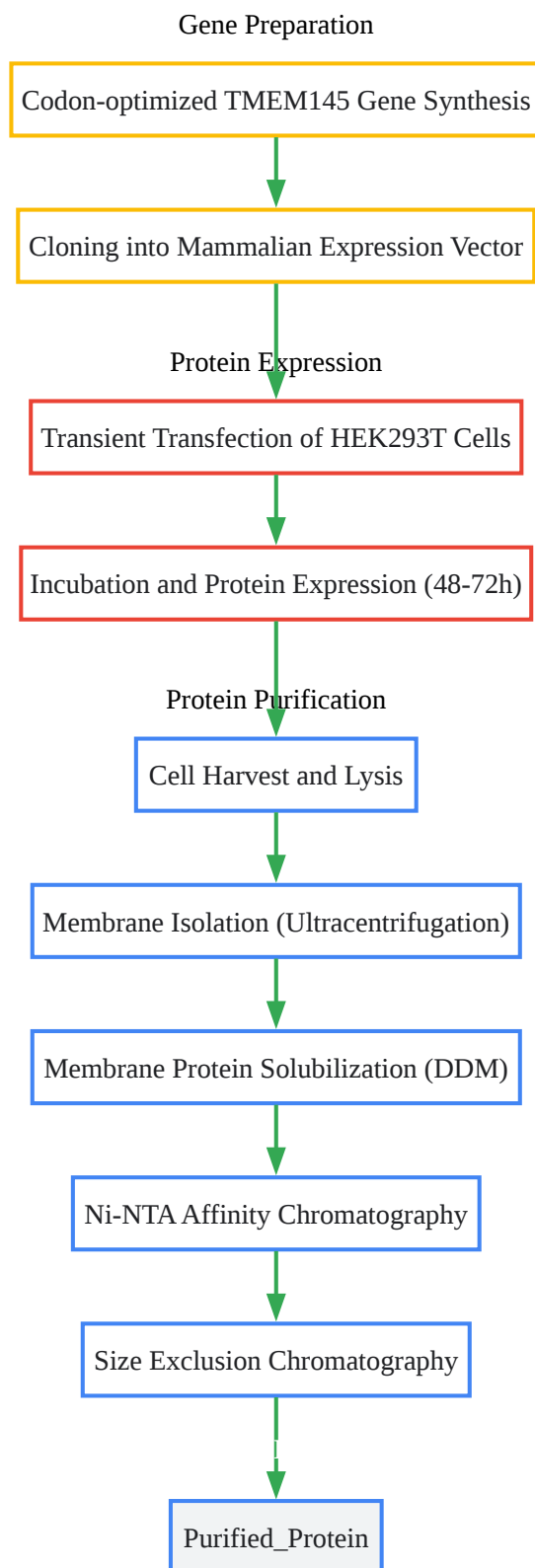
3.3. Immobilized Metal Affinity Chromatography (IMAC):

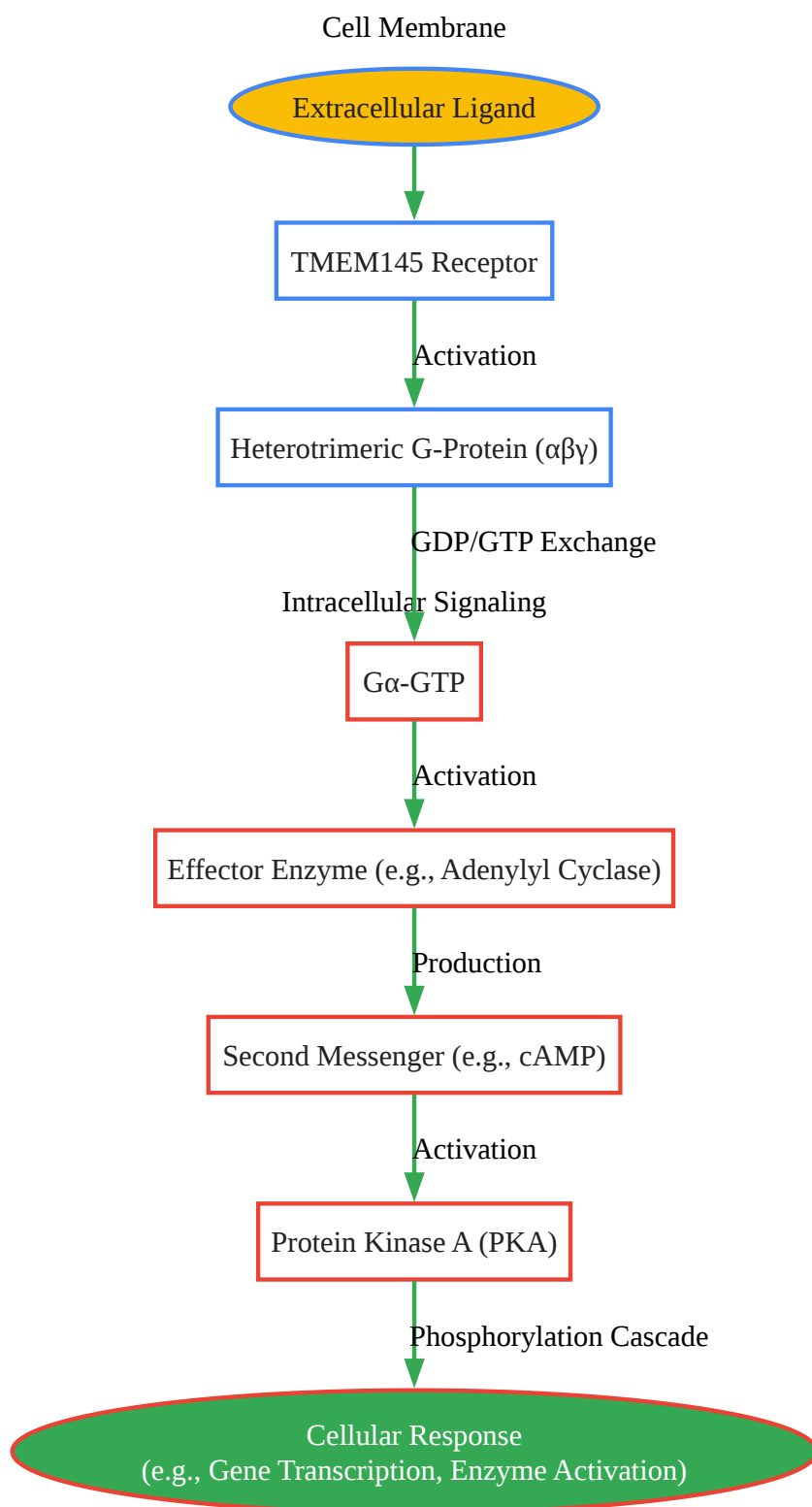
- The clarified supernatant containing the solubilized His-tagged TMEM145 is incubated with Ni-NTA resin.
- Wash the resin with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
- Elute the TMEM145 protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

3.4. Size Exclusion Chromatography (SEC):

- The eluted protein from IMAC is concentrated and further purified by SEC using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM).
- This step removes aggregates and other contaminants, resulting in a highly pure protein preparation.

Mandatory Visualization





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References

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- 2. TMEM145 transmembrane protein 145 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TMEM145 transmembrane protein 145 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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